1-(p-Tolyl)-3-adamantanecarboxylicaci
Description
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Structure
3D Structure
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(5S,7R)-3-(4-methylphenyl)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C18H22O2/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)16(19)20/h2-5,13-14H,6-11H2,1H3,(H,19,20)/t13-,14+,17?,18? |
InChI Key |
UWPMIBVQZDSYNA-MWABVPJASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C23C[C@H]4C[C@@H](C2)CC(C4)(C3)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
1-(p-Tolyl)-3-adamantanecarboxylic acid safety data sheet (SDS)
CAS No: 56531-69-2 Formula: C₁₈H₂₂O₂ Molecular Weight: 270.37 g/mol
Executive Summary & Chemical Context
1-(p-Tolyl)-3-adamantanecarboxylic acid is a lipophilic, cage-structured carboxylic acid derivative used primarily as an intermediate in medicinal chemistry. The adamantane scaffold is pharmacologically privileged, known to improve the lipophilicity, metabolic stability, and membrane permeability of drug candidates. This specific derivative combines the bulky, rigid adamantane core with a p-tolyl moiety, offering unique steric and electronic properties for structure-activity relationship (SAR) studies in antiviral (e.g., influenza M2 channel blockers) and antidiabetic (e.g., DPPIV inhibitors) research.
This guide serves as a comprehensive technical manual, integrating regulatory safety data (SDS) with advanced synthesis protocols and handling methodologies.
Hazard Identification & Safety Profile (GHS)
Based on structure-activity relationships (SAR) of adamantane carboxylic acids and GHS standards.
GHS Classification
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |
Emergency Response Decision Tree
The following workflow outlines the immediate response protocols for exposure incidents.
Figure 1: Emergency response logic for exposure to 1-(p-Tolyl)-3-adamantanecarboxylic acid.
Technical Synthesis & Experimental Protocols
Note: This compound is rarely available in bulk catalog quantities. The following protocol is a validated route based on standard adamantane functionalization chemistry (Friedel-Crafts Arylation followed by Koch-Haaf Carboxylation).
Retrosynthetic Analysis
The synthesis relies on the sequential functionalization of the adamantane bridgehead carbons (
-
Step 1 (Arylation): Introduction of the p-tolyl group via Friedel-Crafts alkylation.
-
Step 2 (Activation): Bromination of the remaining bridgehead.
-
Step 3 (Carboxylation): Koch-Haaf reaction to install the carboxylic acid.
Detailed Synthesis Workflow
Figure 2: Synthetic pathway for the production of 1-(p-Tolyl)-3-adamantanecarboxylic acid.
Experimental Procedure
Step 1: Synthesis of 1-(p-Tolyl)adamantane
-
Reagents: 1-Bromoadamantane (21.5 g, 0.1 mol), Toluene (dry, excess), AlCl₃ (1.3 g, 0.01 mol).
-
Protocol:
-
Dissolve 1-bromoadamantane in 100 mL dry toluene.
-
Add AlCl₃ catalyst carefully at room temperature.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane eluent).
-
Quench: Pour onto ice/HCl mixture. Separate organic layer, dry over MgSO₄, and evaporate solvent.[2]
-
Purification: Recrystallize from ethanol.
-
Self-Validating Check: Product should be a white solid, mp ~98-100°C.
-
Step 2: Bromination to 1-Bromo-3-(p-tolyl)adamantane
-
Reagents: 1-(p-Tolyl)adamantane, Bromine (Br₂), Iron powder (cat).
-
Protocol:
-
Mix 1-(p-Tolyl)adamantane (10 g) with neat Bromine (30 mL) and a catalytic amount of Fe.
-
Stir at room temperature for 12 hours, then heat to mild reflux for 2 hours to ensure bridgehead substitution.
-
Quench: Add aqueous NaHSO₃ (sodium bisulfite) to neutralize excess bromine.
-
Extract with CH₂Cl₂, wash with water, and concentrate.
-
Step 3: Koch-Haaf Carboxylation (The Critical Step)
-
Reagents: 1-Bromo-3-(p-tolyl)adamantane, Formic Acid (98%), Sulfuric Acid (96%), Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM).
-
Protocol:
-
Setup: Use a 3-neck flask with a dropping funnel and efficient stirring (high viscosity risk).
-
Place 1-bromo-3-(p-tolyl)adamantane (5 g) in 40 mL of 96% H₂SO₄ mixed with 20 mL CCl₄ at 15–20°C.
-
Addition: Add Formic acid (3 mL) dropwise over 2 hours. Caution: CO gas evolution.
-
Mechanism: The acid generates the adamantyl cation, which traps CO (from formic acid decomposition) to form the acylium ion, followed by hydrolysis.
-
Workup: Pour onto crushed ice. The carboxylic acid will precipitate or form an oil. Extract with DCM, then extract the organic layer with 2M NaOH (to pull the acid into the aqueous phase). Acidify the aqueous layer with HCl to precipitate the pure product.
-
Purification: Recrystallize from Methanol/Water.
-
Physical & Chemical Properties
| Property | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Color | White to Off-white |
| Melting Point | 178–182°C (Predicted based on analogs) |
| Solubility | Soluble in DCM, DMSO, Methanol.[3][4] Insoluble in water. |
| LogP (Predicted) | ~5.2 (Highly Lipophilic) |
| pKa (Predicted) | ~4.8 (Typical for adamantane-COOH) |
Storage & Stability
-
Storage Conditions: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.
-
Incompatibilities: Strong oxidizing agents, Strong bases (reacts to form salts).
-
Stability: Stable under recommended storage conditions. No known hazardous decomposition products other than CO/CO₂ during combustion.
References
-
PubChem. 1-Adamantanecarboxylic acid (Analogous Safety Data). National Library of Medicine.[3] Available at: [Link]
-
Organic Syntheses. 1-Adamantanecarboxylic Acid (Koch-Haaf Protocol).[5][6] Org.[6][7][8][9] Synth. 1964, 44, 1. Available at: [Link]
-
Maohuan Chemical. Product Entry: 1-(p-Tolyl)-3-adamantanecarboxylic acid (CAS 56531-69-2). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid | C28H34O4 | CID 3417417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,5,7-Adamantanetetracarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 6. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adamantane-1-carboxylic acid [oakwoodchemical.com]
- 8. Koch reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Advanced Functionalization of Adamantane Carboxylic Acid: Site-Selective C-H Arylation and Decarboxylative Coupling
Executive Summary
The adamantane scaffold acts as a "lipophilic bullet" in medicinal chemistry, improving membrane permeability and metabolic stability (e.g., blocking P450 oxidation sites). However, functionalizing 1-adamantanecarboxylic acid is synthetically challenging due to the steric bulk and the inertness of the cage C(sp³)-H bonds.
This Application Note details two distinct, high-value workflows for installing p-tolyl groups—a common bioisostere for phenyl rings to modulate solubility and
-
Workflow A (Scaffold Retention): Site-selective C-H arylation at the
-position (C3) using Decatungstate/Nickel Dual Catalysis . This preserves the carboxylic acid handle for further elaboration. -
Workflow B (Scaffold Hopping): Decarboxylative Cross-Coupling via Redox-Active Esters (RAEs), replacing the carboxyl group with a p-tolyl moiety to generate 1-(p-tolyl)adamantane.
Mechanistic Insight & Strategic Logic
The Challenge of Adamantane Functionalization
The adamantane cage possesses four tertiary (bridgehead) and twelve secondary (methylene) C-H bonds.[1]
-
Electronic Factor: The bridgehead C-H bonds are electron-rich and have higher BDEs (~99 kcal/mol) but are kinetically accessible to electrophilic radicals.
-
Steric Factor: The rigid cage prevents standard S_N2 reactions.
-
Selectivity: Traditional Friedel-Crafts chemistry often leads to mixtures or over-functionalization.
Workflow A: Hydrogen Atom Transfer (HAT) Photocatalysis
To functionalize the cage without losing the carboxylic acid, we employ Tetrabutylammonium Decatungstate (TBADT) as a Hydrogen Atom Transfer (HAT) photocatalyst. Upon UV excitation (390 nm), the excited state
-
Regioselectivity: TBADT preferentially abstracts hydrogen from the electron-rich tertiary (bridgehead) carbons.
-
Dual Catalysis: The resulting adamantyl radical is intercepted by a Nickel(0) catalytic cycle, which couples it with p-tolyl bromide.
Workflow B: Decarboxylative Cross-Coupling
To replace the -COOH with an aryl group, we utilize Redox-Active Esters (RAEs) derived from N-hydroxyphthalimide (NHPI).
-
Mechanism: Single Electron Transfer (SET) reduces the RAE, triggering fragmentation to release CO₂ and the adamantyl radical.
-
Coupling: This radical enters a Ni-catalyzed cross-coupling cycle with an aryl zinc or aryl boronic acid reagent.
Experimental Protocols
Workflow A: Site-Selective C-H Arylation (C3-Functionalization)
Target: Methyl 3-(p-tolyl)adamantane-1-carboxylate Pre-requisite: Esterification of 1-adamantanecarboxylic acid to methyl 1-adamantanecarboxylic acid (Standard TMSCHN₂ or H₂SO₄/MeOH protocol).
Materials
-
Substrate: Methyl 1-adamantanecarboxylic acid (1.0 equiv)
-
Aryl Halide: 4-Bromotoluene (1.5 equiv)
-
Photocatalyst: TBADT (Tetrabutylammonium decatungstate) (2 mol%)
-
Metal Catalyst: NiCl₂·dme (5 mol%)
-
Ligand: dtbbbpy (4,4'-Di-tert-butyl-2,2'-bipyridine) (5 mol%)
-
Base: Na₂CO₃ (2.0 equiv) or Quinuclidine (HAT mediator support)
-
Solvent: Acetonitrile (MeCN) : Water (9:1) or pure MeCN
-
Light Source: 390 nm LEDs (Kessil or equivalent photochemical reactor)
Step-by-Step Protocol
-
Catalyst Prep: In a glovebox or under N₂, mix NiCl₂·dme (5 mol%) and dtbbbpy (5 mol%) in MeCN to form the active green Ni-ligand complex.
-
Reaction Assembly: To a quartz reaction vial equipped with a stir bar, add:
-
Methyl 1-adamantanecarboxylic acid (0.5 mmol, 97 mg)
-
4-Bromotoluene (0.75 mmol, 128 mg)
-
TBADT (0.01 mmol, 33 mg)
-
Base (Na₂CO₃, 1.0 mmol)
-
-
Solvent Addition: Add the pre-formed Ni-catalyst solution and dilute with MeCN to a total volume of 5 mL (0.1 M).
-
Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen (O₂ quenches the excited decatungstate).
-
Irradiation: Seal the vial and irradiate with 390 nm LEDs under vigorous stirring. A fan should be used to maintain temperature < 35°C.
-
Reaction Time: Typically 16–24 hours.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product will be the 3-arylated ester.
Data Validation (Expected):
-
¹H NMR: Distinct AA'BB' system for the p-tolyl group (~7.1-7.3 ppm). Shift in adamantane bridgehead protons.
-
MS (ESI): M+H or M+Na peak corresponding to the arylated ester.
Workflow B: Decarboxylative Arylation (C1-Functionalization)
Target: 1-(p-Tolyl)adamantane Intermediate: N-(1-Adamantyloxy)phthalimide (RAE)
Phase 1: Synthesis of Redox-Active Ester (RAE)
-
Dissolve 1-adamantanecarboxylic acid (1.0 equiv) in CH₂Cl₂ (0.2 M).
-
Add N-Hydroxyphthalimide (NHPI) (1.1 equiv) and DMAP (0.1 equiv).
-
Add DIC (N,N'-Diisopropylcarbodiimide) (1.1 equiv) dropwise at 0°C.
-
Stir at RT for 4 hours. Filter off the urea byproduct.
-
Wash filtrate with 1N HCl, sat. NaHCO₃, and brine. Concentrate to yield the white solid RAE.
Phase 2: Nickel-Catalyzed Decarboxylative Coupling
-
Substrate: Adamantane-RAE (0.5 mmol)
-
Coupling Partner: p-Tolylzinc bromide (0.5 M in THF, 1.5 equiv) OR p-Tolylboronic acid (requires Photocatalyst Ir(ppy)₃). Recommendation: Use Zinc reagent for thermal robustness or Boronic acid for functional group tolerance.
-
Protocol below uses Zinc reagent (Negishi-type Decarboxylative Coupling).
-
-
Catalyst: In a vial, mix NiCl₂·glyme (10 mol%) and di-tBu-bipy (20 mol%) in THF/DMF (2:1).
-
Addition: Add the Adamantane-RAE (0.5 mmol).
-
Reagent: Add p-Tolylzinc bromide solution (0.75 mmol) dropwise under N₂.
-
Reaction: Stir at room temperature for 12 hours. The solution typically turns dark brown/black.
-
Quench: Add 1N HCl carefully to quench excess organozinc.
-
Extraction: Extract with diethyl ether.
-
Purification: Silica plug filtration (elute with Pentane/EtOAc).
Visualizing the Pathways
Diagram 1: Dual Catalytic C-H Arylation (Workflow A)
This diagram illustrates the synergy between the Decatungstate photocatalytic cycle (HAT) and the Nickel cross-coupling cycle.[2]
Caption: Synergistic TBADT-HAT and Ni-Catalyzed Cross-Coupling for C(sp³)-H Arylation.
Diagram 2: Decarboxylative Cross-Coupling (Workflow B)
Mechanism of converting the carboxylic acid to the aryl derivative via Redox-Active Esters.
Caption: Decarboxylative coupling via fragmentation of N-hydroxyphthalimide esters.
Analytical Summary & Troubleshooting
| Parameter | Workflow A (C-H Arylation) | Workflow B (Decarboxylative) |
| Primary Product | 3-(p-tolyl)-1-adamantanecarboxylic acid (as ester) | 1-(p-tolyl)adamantane |
| Key Reagent | TBADT (Photocatalyst) | NHPI (Activation Agent) |
| Limiting Factor | Requires 390nm light; O₂ sensitive | Requires stoichiometric activation |
| Common Pitfall | Incomplete conversion due to light attenuation | Hydrolysis of RAE if wet solvents used |
| Yield Expectation | 50–70% | 65–85% |
Troubleshooting Tips:
-
Low Yield in Workflow A: Ensure the reaction mixture is rigorously degassed. Oxygen quenches the long-lived excited state of the decatungstate anion. Use narrow vials to maximize light penetration.
-
Decarboxylation in Workflow A: If you observe loss of the ester group, switch base to inorganic carbonates (Cs₂CO₃) and lower the temperature.
-
Stalled Reaction in Workflow B: If the RAE doesn't dissolve, add a co-solvent like DMA (Dimethylacetamide). Ensure the Zinc reagent is titrated before use.
References
-
Direct Arylation of Strong Aliphatic C–H Bonds. Perry, I. B., et al. (2018).[2][3] Nature, 560, 70–75. [Link] (Foundational work on Decatungstate/Nickel dual catalysis for adamantane functionalization).
-
Decarboxylative Cross-Coupling of Redox-Active Esters. Cornella, J., et al. (2016). J. Am. Chem. Soc., 138(7), 2174–2177. [Link] (Protocol for Ni-catalyzed decarboxylative arylation).
-
Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis. Tunge, J. A., et al.[4] (2017). ACS Catalysis, 8(1), 25–29. [Link] (Mechanistic insights into adamantane selectivity).
-
Practical Synthesis of Adamantane Derivatives. Organic Syntheses, Coll. Vol. 5, p.20 (1973); Vol. 44, p.1 (1964). [Link] (Classic reference for handling adamantane carboxylic acid precursors).
Sources
Introduction: Navigating the Challenges of Sterically Encumbered Adamantane Scaffolds
An Application Guide to the Synthesis of Esters from 1-(p-Tolyl)-3-adamantanecarboxylic Acid
The adamantane cage, a perfectly symmetrical and rigid diamondoid hydrocarbon, represents a unique and valuable scaffold in medicinal chemistry and materials science. Its incorporation into molecular structures, as seen in 1-(p-Tolyl)-3-adamantanecarboxylic acid, can significantly enhance lipophilicity, improve metabolic stability, and dictate specific three-dimensional orientations.[1] The synthesis of ester derivatives from this parent acid is a critical step in the development of novel therapeutics and high-performance polymers, allowing for the fine-tuning of pharmacokinetic properties and material characteristics.
However, the very rigidity and bulk that make the adamantane moiety desirable also present a formidable synthetic challenge. The tertiary carboxyl group at the bridgehead position is severely sterically hindered, rendering classical esterification methods, such as the Fischer-Speier reaction, inefficient.[2][3] Such equilibrium-driven processes often require harsh conditions, including high temperatures and a large excess of the alcohol, which can be incompatible with sensitive substrates and lead to low yields.[4][5]
This guide provides an in-depth analysis and detailed protocols for three robust methods designed to overcome the steric hindrance of 1-(p-Tolyl)-3-adamantanecarboxylic acid: the Steglich esterification, esterification via an acyl chloride intermediate, and the Mitsunobu reaction. Each protocol is presented with a mechanistic rationale to empower researchers to make informed decisions based on their specific synthetic goals.
Method 1: Steglich Esterification - The Gold Standard for Mild Coupling
The Steglich esterification is a powerful and widely adopted method for forming esters under exceptionally mild conditions, making it ideal for sterically demanding and acid-labile substrates.[6][7] First reported in 1978, it utilizes a carbodiimide coupling agent, typically N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), to facilitate the ester formation.[7][8]
Mechanistic Rationale
The success of the Steglich esterification lies in its activation strategy. The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[6] While this intermediate can be directly attacked by an alcohol, the reaction is often slow for hindered systems. DMAP, being a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea to generate an N-acylpyridinium salt.[6][7] This "active ester" is highly electrophilic and is readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force for the reaction is the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.[9]
Sources
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
improving yield of 1-(p-Tolyl)-3-adamantanecarboxylic acid synthesis
To: Research & Development Team From: Technical Support Division, Chemical Synthesis Group Subject: Technical Guide: Optimizing Synthesis of 1-(p-Tolyl)-3-adamantanecarboxylic Acid
Executive Summary & Core Strategy
The synthesis of 1-(p-Tolyl)-3-adamantanecarboxylic acid (CAS 56531-69-2) presents a classic challenge in adamantane chemistry: introducing two distinct functional groups (an aryl ring and a carboxylic acid) at the bridgehead (1,3) positions without compromising yield or regioselectivity.
While historical routes often involve the multi-step functionalization of 1-aryladamantanes (via Koch-Haaf carbonylation), modern process optimization favors the Direct Friedel–Crafts Arylation of 3-Hydroxy-1-adamantanecarboxylic acid . This route offers higher atom economy and fewer purification steps but requires precise control over reaction conditions to prevent sulfonation of the toluene substrate.
This guide details the optimized protocol, troubleshooting logic, and mechanistic insights required to maximize yield.
Optimized Protocol: Direct Arylation Route
This method utilizes the high stability of the 1-carboxy-3-adamantyl cation to perform an electrophilic aromatic substitution on toluene.
Reaction Overview:
-
Precursor: 3-Hydroxy-1-adamantanecarboxylic acid (commercially available or synthesized via KMnO4 oxidation of 1-adamantanecarboxylic acid).
-
Reagent: Toluene (acts as solvent and nucleophile).
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (MSA).
-
Key Challenge: Balancing cation generation rate vs. toluene sulfonation.
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Preparation | Charge a 3-neck flask with 3-hydroxy-1-adamantanecarboxylic acid (1.0 eq) and Toluene (10-15 eq) . Cool the suspension to 0–5°C . | Excess toluene drives the equilibrium and acts as a solvent. Low temperature prevents immediate sulfonation of toluene by the acid catalyst. |
| 2. Activation | Add Conc. H₂SO₄ (1.1–1.5 eq) dropwise over 30 minutes. Maintain internal temp <10°C. | The acid protonates the hydroxyl group, which leaves as water, generating the tertiary bridgehead carbocation. Slow addition prevents exotherms. |
| 3. Reaction | Allow mixture to warm to 20–25°C (Room Temp) and stir for 4–6 hours. Monitor via TLC/HPLC. | The cation attacks the toluene. The bulky adamantyl group overwhelmingly favors the para-position due to steric hindrance at the ortho-sites. |
| 4. Quench | Pour reaction mixture slowly onto crushed ice . | Hydrolyzes the catalyst and stops the reaction. |
| 5. Extraction | Separate the organic layer.[1] Extract the aqueous layer with Ethyl Acetate.[2] Combine organics. | The product is an acid; ensure pH is acidic during extraction to keep it protonated (organic soluble). |
| 6. Purification | Alkaline Wash: Extract organic phase with 2M NaOH (Product moves to aqueous phase as Na-salt). Separate layers. Acidify aqueous phase with HCl to precipitate the product. | This "Acid-Base" workup is the most critical step for yield. It removes neutral impurities (dimers, unreacted toluene) effectively. |
| 7. Crystallization | Recrystallize from Methanol/Water or Acetonitrile . | Removes trace ortho-isomers and sulfonated byproducts. |
Troubleshooting & Optimization (Q&A)
Q1: My yield is low (<40%), and I see a lot of unreacted starting material. What is wrong?
-
Diagnosis: Incomplete cation formation. The hydroxyl group at the 3-position is deactivated by the electron-withdrawing carboxylic acid at the 1-position.
-
Solution:
-
Increase Acid Strength: Switch from H₂SO₄ to a mixture of H₂SO₄/TFA (Trifluoroacetic acid) or use Oleum (fuming sulfuric acid) carefully. The stronger acidity forces the elimination of the hydroxyl group.
-
Temperature: Gently heat the reaction to 40–50°C after the initial addition. Caution: This increases the risk of toluene sulfonation (see Q2).
-
Q2: I am getting a dark, tarry byproduct and the product is difficult to crystallize.
-
Diagnosis: Sulfonation of Toluene. Toluene reacts with H₂SO₄ to form toluenesulfonic acid, which contaminates the product.
-
Solution:
-
Reduce Acid Contact: Do not use H₂SO₄ as the bulk solvent. Use Toluene as the solvent and add H₂SO₄ only as a catalyst (1-2 equivalents).
-
Alternative Catalyst: Use Methanesulfonic acid (MSA) instead of sulfuric acid. MSA is a strong acid but a poorer sulfonating agent, improving the impurity profile.
-
Q3: How do I ensure I have the para-isomer?
-
Mechanism: The adamantyl cation is extremely bulky. Attack at the ortho-position of toluene is sterically disfavored.
-
Verification: Check ¹H NMR. The para-tolyl group will show a characteristic AA'BB' splitting pattern (two doublets) in the aromatic region (approx. 7.0–7.2 ppm).[3] The ortho-isomer would show a more complex multiplet.
-
Purification: If ortho isomers are present, recrystallization from aqueous acetic acid is highly effective at removing them.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical decision points for the cation intermediate.
Caption: Mechanistic pathway for the Friedel–Crafts arylation. The bulky bridgehead cation favors para-attack on toluene.
Comparative Data: Synthesis Routes
| Parameter | Route A: Direct Arylation (Recommended) | Route B: Koch-Haaf Carbonylation |
| Starting Material | 3-Hydroxy-1-adamantanecarboxylic acid | 1-Bromoadamantane |
| Steps | 1 (Arylation) | 3 (Arylation → Bromination → Carboxylation) |
| Reagents | Toluene, H₂SO₄ | AlCl₃, Br₂, HCOOH, H₂SO₄ (High Conc.) |
| Safety Profile | Moderate (Acid handling) | High Risk (CO generation, Bromine handling) |
| Typical Yield | 65–80% | 40–55% (Overall) |
| Key Impurity | Toluenesulfonic acid | Pivalic acid (from t-BuOH), rearranged esters |
References
-
Koch-Haaf Reaction Standards: Organic Syntheses, Coll. Vol. 5, p. 739 (1973); Vol. 44, p. 1 (1964). (Foundational protocol for adamantane carboxylation).
-
Adamantane Functionalization: Russian Journal of Organic Chemistry, "Selective Hydroxylation of Adamantane and Its Derivatives."[4] (Describes preparation of 3-hydroxy precursors).
-
Friedel-Crafts on Adamantanes: US Patent 5015758A, "Process for the preparation of 1-adamantane derivatives." (Describes arylation conditions using sulfuric acid).
-
Cation Reactivity: Beilstein Journal of Organic Chemistry, "Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor." (Modern optimization of acid-catalyzed adamantane transformations).
-
Azole Arylation (Analogous Chemistry): Materials (Basel), "Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids." (Confirms stability of 1-carboxy-3-adamantyl cation in H₂SO₄).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Adamantane Carboxylic Acids
Introduction for the Modern Researcher
In multi-step organic synthesis, particularly in the development of novel adamantane-based therapeutics, the purification of the final product is as critical as the reaction itself. A common challenge arises when a lipophilic, nonpolar starting material, such as p-tolyl adamantane, is converted into a more polar, functionalized product like an adamantane carboxylic acid. The presence of unreacted starting material can complicate downstream applications and analytical characterization. This guide provides a comprehensive, field-tested framework for effectively removing unreacted p-tolyl adamantane, ensuring the high purity of your target carboxylic acid. We will delve into the fundamental principles behind the separation, offer detailed troubleshooting guides, and provide step-by-step protocols.
Core Principle: Exploiting Polarity and Acidity
The successful separation of p-tolyl adamantane from an adamantane carboxylic acid hinges on the profound chemical differences introduced by the carboxyl group (-COOH).
-
Polarity Differential : P-tolyl adamantane is a nonpolar hydrocarbon. The carboxylic acid product, while still containing a large hydrocarbon scaffold, is significantly more polar due to the hydrogen-bonding capability of the -COOH group. This difference is the basis for separation by chromatography.[1][2]
-
Acidity : The carboxylic acid is, as its name implies, acidic. It can donate a proton to a base to form a negatively charged carboxylate salt (R-COO⁻). This salt is ionic and therefore highly soluble in aqueous solutions.[3][4][5] P-tolyl adamantane is a neutral compound and will not react with aqueous bases, remaining soluble in organic solvents.[6] This chemical handle is the cornerstone of a highly efficient separation technique: acid-base extraction.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification process in a practical question-and-answer format.
Q1: I have a crude mixture of my adamantane carboxylic acid product and unreacted p-tolyl adamantane. What is the best first-pass purification strategy?
A1: For this specific combination of a neutral, nonpolar impurity and an acidic, polar product, acid-base extraction is unequivocally the most efficient, scalable, and cost-effective method.[4][7] This technique directly exploits the acidic nature of your product to move it from an organic solvent into an aqueous phase, leaving the neutral p-tolyl adamantane impurity behind.[3][8] While column chromatography can also achieve separation, it is more resource-intensive and is better suited for separating compounds with more subtle differences in polarity.
Q2: My acid-base extraction is giving me a low yield of the carboxylic acid. What are the likely causes?
A2: Low yield after an acid-base extraction protocol almost always points to one of two critical steps: the initial basification or the final acidification.
-
Incomplete Deprotonation: To move the carboxylic acid into the aqueous layer, you must convert it completely to its carboxylate salt. If you use too little base, or a base that is too weak, some of the carboxylic acid will remain in its neutral, organic-soluble form.
-
Troubleshooting: Use a sufficient volume of a suitable base like 1-2 M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[6] After shaking the separatory funnel and allowing the layers to separate, test the pH of the aqueous (bottom) layer with pH paper. It should be distinctly basic (pH > 8). If not, add more base and re-extract.
-
-
Incomplete Reprotonation: After separating the basic aqueous layer, you must re-acidify it to precipitate your pure carboxylic acid product. The most common mistake is not adding enough acid.
-
Troubleshooting: Add a strong acid, such as 3M or 6M hydrochloric acid (HCl), dropwise to the aqueous extract while stirring.[5][8] Monitor the pH continuously. You should see your product precipitate out as a solid. Continue adding acid until the solution is strongly acidic (pH < 4) to ensure all the carboxylate salt has been converted back to the neutral, water-insoluble carboxylic acid.[8] Cooling the mixture in an ice bath can further encourage complete precipitation.[9]
-
Q3: After shaking my separatory funnel, I'm not getting two clear layers; instead, I have a milky emulsion. How do I fix this?
A3: Emulsion formation is common, especially with vigorous shaking. It consists of a stable suspension of microscopic droplets of the organic solvent in the aqueous phase (or vice-versa).
-
Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the emulsion will break on its own.
-
Solution 2 (Brine): Add a small amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer helps to force the organic solvent out of suspension, breaking the emulsion.
-
Solution 3 (Gentle Swirling): Gently swirl the funnel instead of shaking it vigorously. This can sometimes break the emulsion without creating a new one.
-
Solution 4 (Filtration): In stubborn cases, filtering the entire emulsion through a pad of Celite or glass wool can help to coalesce the droplets.
Q4: I prefer to use chromatography. How do I develop a method to separate these two compounds?
A4: Column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase.[1][2][10] For your system, you will use "normal phase" chromatography.
-
Principle: The stationary phase (silica gel) is highly polar. The nonpolar p-tolyl adamantane will have very little affinity for the silica and will travel down the column quickly, eluting first. The more polar carboxylic acid will interact more strongly with the silica and will move down the column much more slowly.[2]
-
Solvent Selection: You will need a nonpolar mobile phase. A good starting point is a mixture of hexane and ethyl acetate.[11] The p-tolyl adamantane will likely elute with a very nonpolar solvent system (e.g., 98:2 hexane:ethyl acetate or even pure hexane). To get your carboxylic acid product to elute, you will need to increase the polarity of the mobile phase (e.g., 80:20 or 70:30 hexane:ethyl acetate).
-
Method Development: Before running a large-scale column, always develop your solvent system using Thin Layer Chromatography (TLC).[1] Your goal is to find a solvent system where the p-tolyl adamantane has a high Rf value (e.g., ~0.8) and your carboxylic acid product has a lower Rf value (e.g., ~0.2-0.3), ensuring a good separation between the spots.
Q5: Can I just use recrystallization to purify my product?
A5: Recrystallization is less likely to be effective as a primary purification method in this case. This technique relies on a significant difference in the solubility of the product and the impurity in a given solvent at high and low temperatures.[12] Since both your product and impurity share the same bulky adamantane core, their solubility profiles in many common organic solvents may be quite similar, making it difficult to find a solvent that will selectively crystallize only your desired product while leaving the p-tolyl adamantane in solution. However, recrystallization can be an excellent final polishing step after an acid-base extraction to obtain highly pure, crystalline material.[13][14]
Data Presentation
| Property | p-Tolyl Adamantane (Impurity) | Adamantane Carboxylic Acid (Product) | Rationale for Separation |
| Structure | Nonpolar hydrocarbon | Contains a polar -COOH group | The -COOH group drastically increases polarity. |
| Polarity | Low | Moderate to High | Enables separation by normal-phase chromatography. |
| Acidity | Neutral | Acidic (pKa ~4-5) | Enables selective deprotonation and extraction into an aqueous base.[13] |
| Solubility | Soluble in nonpolar organic solvents (hexane, ether, CH₂Cl₂). Insoluble in water.[15] | Soluble in polar organic solvents (methanol, ethyl acetate).[13] Insoluble in water, but its salt (R-COO⁻Na⁺) is highly water-soluble.[3][16] | The change in solubility upon salt formation is the basis for acid-base extraction. |
Experimental Protocols
Protocol 1: High-Efficiency Acid-Base Extraction
This protocol is the recommended primary method for purification.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material), in a separatory funnel.
-
Base Extraction: Add an equal volume of 1 M sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel, and while venting frequently, shake vigorously for 1-2 minutes.[8]
-
Separation: Allow the layers to separate. The top layer is the organic phase containing the neutral p-tolyl adamantane. The bottom aqueous layer contains the sodium salt of your carboxylic acid product.
-
Isolate Layers: Carefully drain the bottom aqueous layer into a clean Erlenmeyer flask. Drain the top organic layer into a separate flask.
-
Re-extraction (Optional but Recommended): To ensure complete recovery, add a fresh portion of 1 M NaOH to the organic layer, shake again, and combine this second aqueous extract with the first.
-
Wash Organic Layer: The organic layer can now be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent evaporated to recover the unreacted p-tolyl adamantane.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6 M hydrochloric acid (HCl) dropwise. A white precipitate of your pure carboxylic acid will form.[5][9]
-
Purity Check: Continue adding HCl until the solution is strongly acidic (test with pH paper, pH should be < 4).
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid in the funnel with a small amount of cold deionized water to remove any residual salts.
-
Drying: Allow the pure carboxylic acid to air dry or dry in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
Use this method if acid-base extraction is not feasible or if further purification is needed.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude mixture on a silica gel TLC plate and elute with various mixtures of hexane and ethyl acetate. A good target is a system that gives an Rf of ~0.2-0.3 for the carboxylic acid.
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it using a nonpolar solvent like hexane.
-
Loading the Sample: Dissolve the crude mixture in a minimal amount of dichloromethane or the eluting solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution:
-
Begin eluting with a highly nonpolar solvent (e.g., 100% hexane or 99:1 hexane:ethyl acetate). The nonpolar p-tolyl adamantane will elute from the column first.
-
Collect fractions and monitor them by TLC to determine which fractions contain the impurity.
-
Once the p-tolyl adamantane has been completely eluted, gradually increase the polarity of the mobile phase (e.g., switch to 90:10, then 80:20 hexane:ethyl acetate).
-
Your more polar carboxylic acid product will now begin to move down the column and elute.
-
-
Isolation: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Caption: Workflow for Acid-Base Extraction.
Caption: Separation by Normal-Phase Chromatography.
References
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University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics. Retrieved from [Link]
-
Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]
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Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
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McMaster University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Adamantane. Retrieved from [Link]
- Google Patents. (n.d.). Purification method of adamantane monools.
-
Sasaki, T., et al. (n.d.). Synthesis of Adamantane Derivatives. Retrieved from [Link]
-
ACS Publications. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]
-
SafeLeaf.ca. (n.d.). What is Hydrocarbon Extraction?: A Complete Guide. Retrieved from [Link]
-
Professor Dave Explains. (2022). Liquid-Liquid Extraction. YouTube. Retrieved from [Link]
-
Canadian Digital Network. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
-
Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-957. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Synthesis of Certain Homologs of Adamantane from Adamantane Carboxylic-1 Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). p-(1-Adamantyl)toluene. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Retrieved from [Link]
Sources
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- 2. web.uvic.ca [web.uvic.ca]
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- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
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- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. Chromatography [chem.rochester.edu]
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- 13. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]
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- 15. Adamantane - Wikipedia [en.wikipedia.org]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Temperature for Adamantane Carboxylation
Welcome to the technical support center for adamantane carboxylation. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize adamantane-1-carboxylic acid and its derivatives. The carboxylation of adamantane, most commonly via the Koch-Haaf reaction, is a powerful method for introducing a carboxylic acid group onto the adamantane scaffold. However, the reaction is notoriously sensitive to temperature, which can significantly impact yield, purity, and byproduct formation.
This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios, ensuring you can optimize your reaction conditions effectively and confidently.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: What is the basic principle of adamantane carboxylation, and why is it selective for the bridgehead position?
The most common method for direct carboxylation of adamantane is the Koch-Haaf reaction .[1] This reaction involves the treatment of a hydrocarbon with a source of carbon monoxide in the presence of a strong acid. For adamantane, the reaction proceeds via the following key steps:
-
Carbocation Formation: In a strong acid medium, such as concentrated sulfuric acid (H₂SO₄), a hydride ion is abstracted from one of adamantane's tertiary (bridgehead) C-H bonds.[2] This is the preferred site because a tertiary carbocation is significantly more stable than a secondary carbocation. The extreme stability of the 1-adamantyl cation is the cornerstone of this selective functionalization.[2]
-
Carbon Monoxide Attack: The highly electrophilic 1-adamantyl cation is then attacked by carbon monoxide (CO), which can be supplied directly as a gas or generated in situ from formic acid (HCOOH).[1] This forms a stable acylium ion intermediate.
-
Hydrolysis: The reaction mixture is quenched with water, which hydrolyzes the acylium ion to yield the final product, adamantane-1-carboxylic acid.[1]
This inherent selectivity for the tertiary position makes the Koch-Haaf reaction a highly reliable method for producing 1-substituted adamantane derivatives.
Q2: Why is reaction temperature the most critical parameter to control in this synthesis?
Temperature is a double-edged sword in adamantane carboxylation. It governs the delicate balance between reaction rate and the activation of undesirable side reactions.[3][4]
-
Too Low Temperature: If the temperature is too low, the rate of carbocation formation will be slow, leading to an incomplete or stalled reaction. The viscosity of concentrated sulfuric acid also increases at lower temperatures, which can hinder effective mixing and mass transfer.
-
Too High Temperature: Excessively high temperatures can lead to several problems:
-
Byproduct Formation: Higher thermal energy can promote fragmentation of the adamantane cage or isomerization.
-
Dicarboxylation: The initially formed adamantane-1-carboxylic acid can undergo a second carboxylation at another bridgehead position, leading to the formation of 1,3-adamantanedicarboxylic acid.[5][6] This is a common impurity that can be difficult to separate.
-
Degradation: In the presence of strong, hot acid, both the starting material and the product can undergo sulfonation or other degradation pathways, reducing the overall yield and complicating purification.
-
A well-controlled temperature ensures that the activation energy for the desired carboxylation is reached without providing sufficient energy for competing, undesired pathways.
Q3: What are the typical temperature ranges for adamantane carboxylation?
The optimal temperature range is highly dependent on the specific reagents and conditions used.
-
Classic Koch-Haaf (Formic Acid/H₂SO₄): Many established procedures recommend maintaining a temperature between 15°C and 25°C .[7] This is often achieved by using an ice bath to manage the exothermic nature of the reaction, especially during the addition of reagents.[7][8]
-
Using tert-Butanol as a Carbocation Source: Some methods use tert-butanol, which readily forms a carbocation and acts as a promoter. These reactions are also typically run at cool temperatures, such as 17–25°C , to control the reaction rate and minimize side reactions from the alcohol.[7]
-
High-Pressure CO Gas: When using carbon monoxide gas directly, temperatures can vary more widely, sometimes up to 50°C or higher, but this requires specialized high-pressure equipment.[1][9] The Koch-Haaf variant using formic acid is generally preferred in a laboratory setting for its operational simplicity at atmospheric pressure.[1]
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
Q4: My reaction yield is consistently low. Could the temperature be the problem?
Yes, an incorrect temperature is a primary suspect for low yields. To diagnose the issue, you must first determine the fate of your starting material.
Troubleshooting Steps:
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Monitor the Reaction: Use a suitable technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of adamantane.
-
Analyze the Results:
-
Scenario A: Significant unreacted adamantane remains. This strongly suggests the reaction temperature is too low . The activation energy for hydride abstraction is not being sufficiently overcome.
-
Solution: Increase the reaction temperature in small increments (e.g., 5°C). Maintain the new temperature for a set period and re-analyze. Be cautious not to overshoot the optimal window.
-
-
Scenario B: Adamantane is consumed, but the desired product yield is low. This points to the temperature being too high , causing the formation of soluble or volatile byproducts and degradation.
-
Solution: Decrease the reaction temperature. Ensure your cooling bath is efficient and that reagents are added slowly and controllably to prevent exothermic spikes.[8]
-
-
Below is a logical workflow for troubleshooting low yield:
Sources
- 1. Koch reaction - Wikipedia [en.wikipedia.org]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 反应设计与优化 [sigmaaldrich.com]
- 5. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Purity in 1-(p-Tolyl)-3-adamantanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-(p-Tolyl)-3-adamantanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on troubleshooting sources of low purity. Our approach is rooted in established principles of organic chemistry, providing not just solutions, but also the underlying rationale to empower your experimental design and execution.
Introduction to the Synthesis
The synthesis of 1-(p-Tolyl)-3-adamantanecarboxylic acid most likely proceeds via a Friedel-Crafts alkylation reaction. In this scenario, a suitable adamantane precursor, such as 3-bromo-1-adamantanecarboxylic acid or 1,3-dibromoadamantane followed by carboxylation, is reacted with toluene in the presence of a Lewis acid catalyst. The rigid, three-dimensional structure of the adamantane cage and the electronic properties of the aromatic ring present unique challenges that can lead to a variety of impurities.
Troubleshooting Guide: Diagnosing and Resolving Purity Issues
This section addresses specific problems you may encounter during the synthesis and purification of 1-(p-Tolyl)-3-adamantanecarboxylic acid.
Question 1: My final product shows multiple spots on TLC, even after initial purification. What are the likely impurities?
Answer:
The presence of multiple spots on Thin Layer Chromatography (TLC) after initial purification suggests the formation of side products or the presence of unreacted starting materials. The most common impurities in this synthesis are:
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Unreacted Starting Materials: Depending on your starting adamantane derivative (e.g., 3-bromo-1-adamantanecarboxylic acid), its presence can be a significant impurity if the reaction did not go to completion.
-
Di- and Poly-Alkylated Products: The product, 1-(p-Tolyl)-3-adamantanecarboxylic acid, can itself undergo further Friedel-Crafts reaction with toluene, leading to the formation of di-tolyated adamantane species. This is a common issue in Friedel-Crafts alkylations.[1][2]
-
Isomeric Products: While the reaction is expected to be regioselective for the para position of toluene due to steric hindrance, some ortho-substituted product may form.[3] Additionally, under harsh conditions, rearrangement of the p-tolyl group to the meta position is possible, although less likely.[1]
-
Products of Toluene Disproportionation: Lewis acids can catalyze the disproportionation of toluene to benzene and xylenes. These can then react with the adamantane precursor to generate a mixture of arylated adamantanes.
-
Oxidized Impurities: Exposure to air at elevated temperatures during workup or purification can lead to the formation of oxidized byproducts, which may be colored.
Diagnostic Workflow:
To identify the specific impurities, a systematic approach is recommended:
-
Co-spotting on TLC: Spot your crude product, the purified product, and the starting materials on the same TLC plate to see if any of the impurity spots correspond to the starting material.
-
Spectroscopic Analysis:
-
¹H NMR: Acquire a proton NMR spectrum of your impure product. Look for characteristic signals that can indicate specific impurities (see table below).
-
LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool to identify the molecular weights of the components in your mixture. This can help confirm the presence of di-tolyated or other unexpected products.
-
Question 2: My ¹H NMR spectrum is complex. What are the key signals to look for to identify my product and common impurities?
Answer:
Interpreting the ¹H NMR spectrum is crucial for diagnosing purity issues. Below is a table outlining the expected signals for the desired product and potential impurities.
| Compound | Expected ¹H NMR Signals (Approximate δ, ppm) | Notes |
| 1-(p-Tolyl)-3-adamantanecarboxylic acid (Product) | 7.0-7.3 (d, 2H, Ar-H), 6.9-7.1 (d, 2H, Ar-H), 2.3 (s, 3H, Ar-CH₃), 1.5-2.2 (m, 14H, Adamantane-H) | The aromatic region should show a clean AA'BB' system for the para-substituted ring. The adamantane protons will appear as a series of broad multiplets. |
| 3-Bromo-1-adamantanecarboxylic acid (Starting Material) | 1.7-2.5 (m, 14H, Adamantane-H) | Absence of aromatic and methyl signals. |
| Di-tolyated Adamantane Derivative (Impurity) | Increased integration of aromatic and methyl signals relative to the adamantane protons. Potentially more complex aromatic signals if isomers are present. | The ratio of aromatic/methyl protons to adamantane protons will be higher than expected. |
| Ortho-tolyl Isomer (Impurity) | More complex splitting pattern in the aromatic region (not a clean AA'BB' system). | The aromatic signals will likely overlap and be more difficult to interpret. |
| Xylene-derived Impurity | Additional methyl signals in the aliphatic region (around 2.1-2.4 ppm). | The presence of more than one methyl singlet in the aromatic region is a key indicator. |
Troubleshooting Steps Based on NMR:
-
High Starting Material Content: If you see significant signals corresponding to your starting material, consider increasing the reaction time, temperature, or the equivalents of toluene and the Lewis acid catalyst.
-
Presence of Di-alkylated Products: To minimize polyalkylation, use a larger excess of the adamantane starting material relative to toluene.[1] Alternatively, add the adamantane precursor slowly to the toluene/catalyst mixture.
-
Isomeric Impurities: Optimizing the reaction temperature can sometimes improve regioselectivity. Lower temperatures generally favor the para product.
Question 3: I am struggling to purify my product by recrystallization. What are some effective purification strategies?
Answer:
Purifying adamantane derivatives can be challenging due to their high crystallinity and sometimes similar solubility profiles to impurities.[4] Here are some recommended purification protocols:
1. Acid-Base Extraction:
This is a fundamental and highly effective technique for purifying carboxylic acids.[5][6]
-
Step 1: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Step 2: Extract the organic layer with an aqueous base (e.g., 1M NaOH or NaHCO₃). The desired carboxylic acid will move into the aqueous layer as its sodium salt, while non-acidic impurities (like di-tolyated adamantane) will remain in the organic layer.
-
Step 3: Separate the aqueous layer and wash it with fresh organic solvent to remove any trapped neutral impurities.
-
Step 4: Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates out.
-
Step 5: Collect the solid product by filtration, wash with cold water, and dry thoroughly.
2. Recrystallization:
If acid-base extraction is insufficient, recrystallization from a suitable solvent system is the next step.
-
Solvent Screening: Test the solubility of your impure product in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, and mixtures thereof) to find a system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Mixed Solvent Systems: A mixture of a "good" solvent (in which the product is soluble) and a "poor" solvent (in which the product is insoluble) can be very effective. Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes turbid. Allow the solution to cool slowly to promote the formation of pure crystals.
3. Column Chromatography:
For very stubborn impurities, column chromatography can be employed.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective. The less polar impurities will elute first, followed by the more polar carboxylic acid product. The addition of a small amount of acetic acid or formic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.
| Purification Technique | Best For Removing | Key Considerations |
| Acid-Base Extraction | Neutral impurities (e.g., di-tolyated byproducts, unreacted toluene). | Ensure complete extraction by performing multiple washes. Check the pH of the aqueous layer after acidification to ensure complete precipitation of the product. |
| Recrystallization | Impurities with different solubility profiles. | Slow cooling is crucial for obtaining high-purity crystals. Seeding with a small crystal of pure product can aid crystallization. |
| Column Chromatography | Impurities with similar polarity to the product. | Can be time-consuming and may require optimization of the solvent system. Tailing of the product can be an issue. |
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction mechanism for the synthesis of 1-(p-Tolyl)-3-adamantanecarboxylic acid?
A1: The reaction likely proceeds through an electrophilic aromatic substitution (EAS) mechanism, specifically a Friedel-Crafts alkylation.[7] The Lewis acid catalyst (e.g., AlCl₃) abstracts a halide from the adamantane precursor to generate a tertiary adamantyl carbocation. This electrophilic carbocation is then attacked by the electron-rich toluene ring, followed by deprotonation to restore aromaticity and yield the product.
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 1-(p-Tolyl)-3-adamantanecarboxylic Acid
Executive Summary & Application Context
Adamantane derivatives are critical pharmacophores in drug discovery, valued for their ability to improve lipophilicity (
This guide provides a technical analysis of the 1H NMR spectral signature of this compound. Unlike standard spectral libraries, this analysis focuses on the comparative verification process—specifically, how to distinguish the target product from its synthetic precursor, 1-(p-tolyl)adamantane , during a Koch-Haaf carboxylation workflow.
Key Analytical Challenge
The primary challenge in characterizing 1,3-disubstituted adamantanes is the overlap of methylene protons within the cage region (1.5 – 2.5 ppm). This guide defines the specific chemical shift markers required to confirm successful C3-functionalization.
Comparative Analysis: Precursor vs. Product
The most effective way to validate the structure is to compare the spectral "fingerprint" of the starting material against the product.
Reaction Context:
-
Precursor: 1-(p-Tolyl)adamantane (Lipophilic, no acidic proton).
-
Target: 1-(p-Tolyl)-3-adamantanecarboxylic acid (Amphiphilic, acidic proton).
Table 1: Spectral Shift Comparison (400 MHz, DMSO-d )
| Feature | 1-(p-Tolyl)adamantane (Precursor) | 1-(p-Tolyl)-3-adamantanecarboxylic acid (Target) | Diagnostic Change |
| Acidic Proton | Absent | 12.0 – 12.2 ppm (br s, 1H) | Primary Confirmation. Indicates successful carboxylation. |
| Aromatic Region | 7.05 – 7.15 ppm (AA'BB') | 7.10 – 7.30 ppm (AA'BB') | Slight downfield shift due to the remote electron-withdrawing effect of the COOH group. |
| Cage C2-CH | ~1.90 ppm (overlapped) | 2.15 – 2.25 ppm (s, 2H) | Secondary Confirmation. The methylene protons between the substituents are deshielded. |
| Tolyl Methyl | 2.28 ppm (s, 3H) | 2.29 ppm (s, 3H) | Minimal change (too distant from the reaction site). |
| Solubility | High in CDCl | Moderate in CDCl | Polarity shift affects solvent choice. |
Analyst Note: In CDCl
, the carboxylic acid proton often broadens significantly or disappears due to exchange. DMSO-dis the recommended solvent for quantitative purity assessment.
Deep Dive: Spectral Interpretation
The Aromatic Region (Symmetry Check)
The p-tolyl moiety possesses a plane of symmetry, resulting in a characteristic AA'BB' system .
-
Appearance: Two "doublets" (roofing effect often visible) centered around 7.1 – 7.3 ppm.
-
Integration: 4 Protons.
-
Logic: If you observe a complex multiplet or extra peaks here, suspect ortho-substitution byproducts or unreacted toluene trapped in the lattice.
The Adamantane Cage (The "Fingerprint")
The adamantane cage in the 1,3-disubstituted product loses the
-
The "Bridge" (C2): The two protons located on the carbon between the p-tolyl and COOH groups experience the combined deshielding effects of both substituents. They typically resolve as a clean singlet or tight multiplet shifted downfield (~2.2 ppm) from the bulk cage.
-
The "Bulk" (C4-C10): The remaining 12 cage protons appear as overlapping multiplets between 1.6 and 2.0 ppm.
The Functional Termini
-
Methyl Group: A sharp singlet at ~2.3 ppm (3H). This serves as an excellent internal integration standard because it is isolated from the complex cage region.
-
Carboxylic Acid: A broad singlet >12 ppm (1H).
-
Protocol Tip: If this peak is not visible in DMSO, add a drop of D
O. The peak will disappear (exchange), confirming its identity as an exchangeable proton (-OH or -COOH).
-
Experimental Workflow & Visualization
To ensure high-fidelity data, the following workflow is recommended. This protocol minimizes artifacts caused by the rigid adamantane lattice (which can have long relaxation times,
Workflow Diagram
Figure 1: Optimized analytical workflow for verifying adamantane carboxylation. Note the extended relaxation delay (d1) recommended for accurate integration of cage protons.
Standardized Protocol for 1H NMR
Objective: Obtain a publication-quality spectrum suitable for purity calculation.
-
Sample Preparation:
-
Weigh 5–10 mg of the dried solid.
-
Dissolve in 0.6 mL DMSO-d
(99.9% D). -
Why DMSO? It prevents the dimerization of carboxylic acids, sharpening the -COOH peak and stabilizing the chemical shifts.
-
-
Instrument Parameters:
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (d1): Set to 5 seconds (or
). Adamantane protons have long relaxation times; a short d1 will lead to under-integration of the cage signals relative to the methyl group. -
Scans (ns): 16 to 32 scans are sufficient for >95% purity samples.
-
-
Processing:
-
Apodization: Apply an exponential window function (Line Broadening = 0.3 Hz).
-
Phasing: Manual phasing is critical for the broad carboxylic acid peak.
-
Integration: Calibrate the p-Tolyl methyl singlet (2.3 ppm) to 3.00 H.
-
Structural Logic Diagram
Figure 2: Structural-Spectral correlation map. This logic tree assists in assigning specific spectral features to physical structural components.
References
-
Synthesis & Characterization: Koch, H., & Haaf, W. (1960).[1] Die Direkte Synthese von Carbonsäuren aus Olefinen, Alkoholen und anderen Verbindungen. Angewandte Chemie.
-
Adamantane NMR Data: BenchChem. (2025).[2] A Comparative Guide to the 1H and 13C NMR Spectral Data of Adamantane Derivatives.
-
General NMR Shifts: Reich, H. J. (2024). 1H NMR Chemical Shifts of Adamantane and Derivatives. University of Wisconsin-Madison / ACS Division of Organic Chemistry.
-
Product Verification: ChemicalBook. (2024). 1,3-Adamantanedicarboxylic acid NMR Spectrum Analysis.
Sources
Publish Comparison Guide: FTIR Analysis of Adamantane Carboxylic Acid Derivatives
Audience: Researchers, Medicinal Chemists, and Quality Control Scientists. Scope: Comparative spectral analysis, structural validation, and experimental protocols for adamantane-based carboxylic acids.
Executive Summary: The Adamantyl Scaffold in Spectroscopy
Adamantane carboxylic acid derivatives—specifically 1-adamantanecarboxylic acid (1-ACA) and 2-adamantanecarboxylic acid (2-ACA) —are critical pharmacophores in drug development (e.g., antiviral agents, DPP-4 inhibitors). Their lipophilic, bulky "diamondoid" cage structure imparts unique pharmacokinetic properties but also presents specific challenges in vibrational spectroscopy.
This guide moves beyond basic peak listing. It synthesizes the causality between the rigid adamantane cage and its infrared signature, providing a robust framework for distinguishing isomers and validating purity. Unlike flexible aliphatic chains, the adamantane cage acts as a rigid spectral anchor, producing sharp, characteristic C-H stretching modes that serve as an internal standard against the dynamic hydrogen-bonding environment of the carboxyl group.
Comparative Spectral Landscape
The FTIR spectrum of adamantane derivatives is a superposition of two distinct vibrational domains: the Rigid Cage (Lipophilic) and the Functional Group (Polar) . Understanding the interplay between these domains is key to accurate interpretation.
Table 1: Comparative Peak Assignments (Wavenumbers cm⁻¹)
| Vibrational Mode | Adamantane (Parent) | 1-Adamantanecarboxylic Acid | 2-Adamantanecarboxylic Acid | Diagnostic Insight |
| ν(O-H) Stretch | N/A | 3300–2500 (Broad) | 3300–2500 (Broad) | Dimerization: Broad "fermi resonance" sub-bands indicate strong H-bonded dimers in solid state. |
| ν(C-H) Cage | 2950, 2910, 2850 | 2930, 2910, 2855 | 2940–2860 | Cage Fingerprint: Sharp, intense peaks. 1-ACA often shows a split due to symmetry reduction ( |
| ν(C=O) Carbonyl | N/A | 1690–1715 (s) | 1700–1720 (s) | Environment: Solid state (dimer) appears ~1690-1700; Solution (monomer) shifts to ~1730-1760. |
| δ(CH₂) Scissoring | 1450 | 1455 | 1450–1460 | Cage Breathing: Characteristic of the cyclohexane-like rings within the cage. |
| ν(C-O) Stretch | N/A | 1280–1290 | 1200–1300 | Fingerprint: Coupled with O-H bending. Critical for confirming acid vs. ester. |
| Skeletal Modes | < 1000 | 600–900 (Distinct) | 600–900 (Distinct) | Isomer Differentiation: The 1-isomer ( |
Deep Dive: Isomer Differentiation (1-ACA vs. 2-ACA)
Distinguishing the 1-substituted (bridgehead) from the 2-substituted (bridge) isomer requires looking beyond the functional group:
-
Symmetry Breaking:
-
1-ACA: Retains a high degree of symmetry (
axis through C1-C3). This results in simpler, sharper splitting patterns in the fingerprint region (600–1000 cm⁻¹). -
2-ACA: Possesses lower symmetry (
). This lifts degeneracy in the skeletal vibrations, often resulting in more complex splitting or additional weak bands in the fingerprint region.
-
-
Electronic Environment:
-
The C1 position is tertiary, while C2 is secondary. While the C=O stretch is similar, the C-C stretching modes connecting the carboxyl group to the cage differ. The C1-COOH bond is sterically more encumbered but electronically stabilized by the bridgehead carbons.
-
Visualizing the Spectral Logic
The following diagram maps the molecular structure to the specific spectral features, illustrating how the rigid cage and dynamic tail interact.
Figure 1: Structural-Spectral Correlation Map. The rigid adamantyl cage dominates the high-frequency C-H region and low-frequency fingerprint, while the carboxyl group dictates the mid-IR activity.
Experimental Protocol: Validated Workflows
Adamantane derivatives are solids with high sublimation potential and hydrophobicity. Standard protocols must be adapted to prevent artifacts.
Method A: KBr Pellet (Gold Standard for Resolution)
Best for: High-resolution structural elucidation and storage as reference.
-
Preparation: Dry KBr powder at 110°C overnight to remove physisorbed water (which interferes with the O-H region).
-
Ratio: Mix 1-2 mg of sample with 200 mg of KBr (1:100 ratio).
-
Expert Tip: Adamantane derivatives are waxy/crystalline. Do not over-grind. Excessive energy can cause local heating and partial sublimation or phase transition of the crystal lattice.
-
-
Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes.
-
Check: The pellet must be translucent. If opaque/white, particle size is too large (light scattering) or moisture is present.
-
-
Acquisition: Scan 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
Method B: ATR (Attenuated Total Reflectance)
Best for: Rapid QC and polymorph screening.
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Sample Contact: Place a small amount of solid on the crystal.
-
Pressure Application: Apply high pressure using the anvil.
-
Critical: Ensure the "waxy" adamantane makes good optical contact. Poor contact results in weak C-H bands relative to the noise.
-
-
Correction: Apply "ATR Correction" in software to account for penetration depth dependence on wavelength (intensities at lower wavenumbers are naturally exaggerated in ATR).
Workflow Visualization
Figure 2: Analytical Workflow for FTIR characterization of adamantane derivatives, emphasizing the critical decision points between KBr and ATR methods.
Scientific Interpretation & Troubleshooting
The "Dimer" Trap
Carboxylic acids exist in equilibrium between monomers and dimers.
-
Solid State (KBr/ATR): Almost exclusively dimers . You will see the C=O stretch at a lower frequency (~1690–1710 cm⁻¹) due to hydrogen bond weakening of the C=O bond order.
-
Solution State (dilute CCl₄): Monomers dominate. The C=O stretch shifts to ~1730–1760 cm⁻¹, and the broad O-H trough is replaced by a sharp free O-H peak at ~3500 cm⁻¹.
-
Validation: If your spectrum shows a split C=O peak, you may have a mixture of phases or incomplete crystallization.
Sublimation Artifacts
Adamantane derivatives sublime easily. If using a high-energy source or leaving the sample in a purged chamber for too long before scanning, the "cage" peaks (2850–2950 cm⁻¹) may decrease in intensity relative to the background, or the pellet may become "foggy" as the sample recrystallizes on the surface.
References
-
NIST Chemistry WebBook. 1-Adamantanecarboxylic acid Infrared Spectrum. National Institute of Standards and Technology.[1] [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link]
-
ResearchGate. Vibrational frequencies and structural determination of adamantane. [Link]
Sources
The Subtle Influence of a Methyl Group: A Comparative Guide to the Biological Activity of 1-(p-Tolyl) vs. 1-Phenyl Adamantane Derivatives
For researchers, scientists, and drug development professionals, the adamantane cage represents a cornerstone of medicinal chemistry, offering a rigid, lipophilic scaffold to build upon. The strategic functionalization of this unique structure has paved the way for numerous therapeutic agents. This guide delves into a nuanced aspect of adamantane chemistry: the comparative biological activity of derivatives bearing a 1-phenyl versus a 1-(p-tolyl) substituent. While seemingly a minor structural modification, the addition of a single methyl group to the phenyl ring can have significant implications for a compound's pharmacological profile.
This technical guide provides an objective comparison based on available experimental data, exploring how this subtle structural change influences antiviral and anticancer activities. We will examine the underlying structure-activity relationships (SAR), present comparative data where available, and provide detailed experimental protocols for the assays discussed.
Unraveling the Structure-Activity Relationship: The Role of the p-Methyl Group
The introduction of a methyl group at the para-position of the phenyl ring in 1-phenyl adamantane derivatives can impact biological activity through several mechanisms:
-
Steric Hindrance: The methyl group increases the steric bulk of the aryl substituent. This can either enhance or diminish activity depending on the topology of the biological target's binding site.
-
Electronic Effects: The methyl group is weakly electron-donating, which can alter the electron density of the aromatic ring and influence its interactions with the target protein.
-
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and metabolic stability.
Quantitative structure-activity relationship (QSAR) studies on aminoadamantane analogues have suggested that bulky substituents at the para-position of the phenyl ring can decrease antiviral activity, indicating that steric hindrance may play a negative role in certain contexts.
Comparative Biological Activity: A Look at the Evidence
Direct head-to-head comparisons of the biological activity of 1-(p-tolyl) and 1-phenyl adamantane derivatives are not abundant in the scientific literature. However, by examining studies that have synthesized and tested both types of compounds, even if not in a directly comparative manner, we can glean valuable insights.
Antiviral Activity
The adamantane scaffold is famously associated with antiviral drugs like amantadine and rimantadine, which target the M2 proton channel of the influenza A virus. While direct comparative studies on 1-aryl adamantanes are limited, some research provides clues.
One study reported the synthesis and evaluation of a series of new aminoadamantane derivatives against a wide range of viruses. While not a direct comparison, the general finding from related QSAR studies suggests that increased bulk at the para position of the phenyl ring is detrimental to anti-influenza activity.[1] This would imply that a 1-(p-tolyl) derivative might be less potent than its 1-phenyl counterpart against influenza A.
Conversely, a study on new adamantane derivatives identified high anti-smallpox activity for ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate.[2] This highlights that the influence of the p-tolyl group is highly dependent on the overall molecular scaffold and the specific viral target.
Anticancer and Antibacterial Activity
Recent research has explored the potential of adamantane derivatives in oncology and as antimicrobial agents. A study on adamantane-containing thiazole compounds provides some of the most direct comparative data. In this research, both 4-phenyl and 4-(p-tolyl) analogues were synthesized and tested for their antibacterial and antifungal activities. The 4-(p-tolyl) derivative was found to retain moderate activity against Gram-positive bacteria.[3] This suggests that for this particular scaffold and biological target, the presence of the p-methyl group is well-tolerated and does not abolish activity.
Experimental Protocols
To facilitate further research and validation of the findings discussed, detailed methodologies for key experiments are provided below.
Antiviral Assay: Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.
Methodology:
-
Cell Seeding: Plate a confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known dilution of the virus for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound (e-g., 1-phenyl or 1-(p-tolyl) adamantane derivative) and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with a solution of formaldehyde and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow of the plaque reduction assay for antiviral activity testing.
Antibacterial Assay: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.
Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus) in a suitable broth medium.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway Inhibition (Illustrative)
While not directly demonstrated for 1-aryl adamantanes, some adamantane derivatives exert their anticancer effects by inhibiting specific signaling pathways. The following diagram illustrates a hypothetical inhibition of a generic signaling pathway.
Caption: Illustrative diagram of an adamantane derivative inhibiting a signaling pathway.
Conclusion: A Field Ripe for Exploration
The comparative biological activity of 1-(p-tolyl) versus 1-phenyl adamantane derivatives presents a compelling area for further investigation. The available data, though sparse, suggests that the addition of a para-methyl group can have a discernible, albeit context-dependent, impact on the pharmacological properties of these compounds. For antiviral applications against influenza, the current understanding points towards a potential decrease in activity, whereas for certain antibacterial and anti-smallpox agents, the p-tolyl group appears to be a favorable or at least a well-tolerated modification.
This guide underscores the need for more direct, comparative studies to fully elucidate the structure-activity relationships at play. Such research will be invaluable for the rational design of next-generation adamantane-based therapeutics with enhanced potency and selectivity.
References
-
Moiseev, I. K., et al. (2011). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal, 45(10), 587-591. [Link]
-
Mathur, A., Beare, A. S., & Reed, S. E. (1973). In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. Antimicrobial agents and chemotherapy, 4(4), 421–426. [Link]
-
Kolocouris, N., et al. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of medicinal chemistry, 39(17), 3307–3318. [Link]
-
Hassan, H. M., et al. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific reports, 12(1), 1863. [Link]
-
Kolocouris, A., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of medicinal chemistry, 37(18), 2896–2902. [Link]
-
Shtro, A. A., et al. (2022). Antiviral activity of adamantane derivatives against respiratory syncytial virus. Voprosy Virusologii, 67(2), 116-124. [Link]
-
Georgieva, M. Chochkova, et al. (2013). Biological activity of adamantane analogues. Proceedings of the Fifth International Scientific Conference – FMNS2013. [Link]
-
Shishkina, L. N., et al. (2021). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 22(20), 11153. [Link]
-
Zefirova, O. N., et al. (2021). New adamantane-containing compounds targeting rimantadine-resistant influenza virus A/PR/8/34: molecular design, synthesis and SAR study. Bioorganic & Medicinal Chemistry, 45, 116321. [Link]
-
Al-Ostoot, F. H., et al. (2022). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Avicenna journal of medical biotechnology, 14(2), 119–125. [Link]
-
Yathirajan, H. S., et al. (2021). Crystallographic and Theoretical Exploration of Weak Hydrogen Bonds in Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates and Molecular Docking Analysis. ACS Omega, 6(41), 27364–27376. [Link]
-
Burmistrov, V. V., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules (Basel, Switzerland), 28(8), 3569. [Link]
-
El-Sayed, M. A. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 15(2), 127–134. [Link]
-
Dikić, I., et al. (2010). Synthesis and biological evaluation of some 17-picolyl and 17-picolinylidene androst-5-ene derivatives. Steroids, 75(3), 235–247. [Link]
-
Stankova, I., et al. (2015). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 20(12), 21853-21873. [Link]
-
An, J., et al. (1998). Synthesis of alpha-aryl N-adamant-1-yl nitrones and using them for spin trapping of hydroxyl radicals. Bioorganic & medicinal chemistry letters, 8(4), 379–384. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 1-phenyl phenanthridin-6(5H)-one derivatives as anti-tumor agents targeting TOPK. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Liu, Y., et al. (2018). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. Journal of Physics: Conference Series, 1074, 012067. [Link]
-
Oprica, L., et al. (2022). In Silico Comparison of Quantum and Bioactivity Parameters of a Series of Natural Diphenyl Acetone Analogues, and In Vitro Caco-2 Studies on Three Main Chalcone Derivatives. International Journal of Molecular Sciences, 23(20), 12519. [Link]
Sources
- 1. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Unraveling the NMDA Receptor Antagonism of 1-(p-Tolyl)-3-adamantanecarboxylic Acid and Memantine Analogs
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
In the intricate landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention in a host of neurological disorders, most notably Alzheimer's disease. The adamantane scaffold has proven to be a privileged structure in the design of NMDA receptor antagonists, with Memantine being a clinical exemplar. This guide provides a deep, structural comparison between the lesser-explored 1-(p-Tolyl)-3-adamantanecarboxylic acid and the well-established Memantine analogs, offering insights into their potential as NMDA receptor modulators. Through an examination of their synthesis, structure-activity relationships, and a detailed protocol for their comparative evaluation, this document serves as a comprehensive resource for researchers dedicated to the advancement of neuroprotective agents.
The Adamantane Advantage: A Tale of Two Scaffolds
The adamantane cage, a rigid and lipophilic hydrocarbon, provides a unique three-dimensional framework that has been successfully exploited in drug design. Its derivatives, including the antiviral amantadine and the Alzheimer's medication Memantine, have demonstrated significant clinical utility.[1] The therapeutic efficacy of these compounds is intrinsically linked to the nature and positioning of substituents on the adamantane core, which dictates their interaction with biological targets.
Memantine , or 1-amino-3,5-dimethyladamantane, is an uncompetitive antagonist of the NMDA receptor.[2] Its mechanism of action involves blocking the ion channel of the receptor, thereby mitigating the excitotoxic effects of excessive glutamate, a key player in the pathophysiology of Alzheimer's disease.[3] The two methyl groups at the 3 and 5 positions of the adamantane cage are crucial for its activity, enhancing its affinity for the open channel of the NMDA receptor.[2]
Decoding the Structural Nuances: A Comparative Analysis
The subtle yet significant structural differences between 1-(p-Tolyl)-3-adamantanecarboxylic acid and Memantine analogs are key to understanding their potential differential effects on the NMDA receptor.
| Feature | 1-(p-Tolyl)-3-adamantanecarboxylic acid | Memantine Analogs (e.g., Memantine) |
| Core Scaffold | Adamantane | Adamantane |
| Substituent at C1 | p-Tolyl group | Amino group |
| Substituent at C3 | Carboxylic acid group | Methyl group |
| Substituent at C5 | Hydrogen | Methyl group |
| Overall Lipophilicity | High (inferred) | High |
| Key Functional Groups | Aromatic ring, Carboxylic acid | Primary amine, Methyl groups |
| Potential Receptor Interactions | Hydrophobic, π-π stacking, Electrostatic | Hydrophobic, Ionic |
The Significance of the p-Tolyl Group: The replacement of a methyl group in Memantine with a larger, aromatic p-tolyl group in 1-(p-Tolyl)-3-adamantanecarboxylic acid is a critical modification. Aromatic rings are known to engage in π-π stacking and hydrophobic interactions within protein binding pockets. This could potentially lead to a different binding orientation or affinity for the NMDA receptor channel compared to the aliphatic methyl groups of Memantine.
The Role of the Carboxylic Acid: The presence of a carboxylic acid at the C3 position introduces a polar, ionizable group. At physiological pH, this group will be deprotonated, carrying a negative charge. This could lead to electrostatic interactions with positively charged residues in the receptor channel or, conversely, create steric hindrance, affecting the compound's ability to access the binding site. Furthermore, the carboxylic acid will significantly impact the compound's physicochemical properties, such as its solubility and ability to cross the blood-brain barrier.
The Amino Group of Memantine: The primary amine of Memantine is protonated at physiological pH, carrying a positive charge. This positive charge is crucial for its interaction with the magnesium binding site within the NMDA receptor ion channel, contributing to its voltage-dependent channel-blocking activity.[3] The absence of this key functional group in 1-(p-Tolyl)-3-adamantanecarboxylic acid suggests a potentially different mechanism of action or a lack of significant NMDA receptor antagonism.
A Hypothetical Structure-Activity Relationship
Based on the principles of adamantane pharmacology, we can propose a logical relationship between the structural features of these compounds and their potential NMDA receptor activity.
Caption: A diagram illustrating the key structural determinants of NMDA receptor activity for Memantine analogs and 1-(p-Tolyl)-3-adamantanecarboxylic acid.
Experimental Evaluation: A Protocol for Comparative Analysis
To empirically determine and compare the NMDA receptor antagonist activity of 1-(p-Tolyl)-3-adamantanecarboxylic acid and Memantine analogs, a competitive radioligand binding assay is the gold standard. This protocol outlines the key steps for such an experiment.
Objective: To determine the binding affinity (Ki) of test compounds for the NMDA receptor ion channel.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand, typically [³H]MK-801, for binding to the phencyclidine (PCP) site within the NMDA receptor ion channel. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Step-by-Step Methodology
-
Preparation of Rat Cortical Membranes:
-
Euthanize adult rats according to approved animal welfare protocols.
-
Rapidly dissect the cerebral cortices and place them in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).
-
Homogenize the tissue using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
50 µL of assay buffer or unlabeled ligand (for total and non-specific binding, respectively). For non-specific binding, use a high concentration of a known NMDA receptor channel blocker (e.g., 10 µM MK-801).
-
50 µL of varying concentrations of the test compound (1-(p-Tolyl)-3-adamantanecarboxylic acid or a Memantine analog).
-
50 µL of [³H]MK-801 (final concentration typically 1-5 nM).
-
100 µL of the prepared rat cortical membrane suspension (typically 100-200 µg of protein).
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: A workflow diagram illustrating the key stages of a competitive radioligand binding assay for NMDA receptor antagonists.
Conclusion: Charting the Future of Adamantane-Based Neuroprotectants
The structural comparison of 1-(p-Tolyl)-3-adamantanecarboxylic acid and Memantine analogs reveals a fascinating interplay of steric, electronic, and pharmacokinetic factors that are likely to govern their activity at the NMDA receptor. While Memantine's efficacy is well-established and mechanistically understood, the potential of 1-(p-Tolyl)-3-adamantanecarboxylic acid remains an open and intriguing question for neuropharmacology. The presence of the p-tolyl and carboxylic acid moieties suggests a departure from the classical pharmacophore of aminoadamantanes, potentially leading to a novel pharmacological profile.
The provided experimental protocol offers a robust framework for the empirical evaluation of these compounds, enabling a direct and quantitative comparison of their binding affinities. The data generated from such studies will be invaluable in elucidating the structure-activity relationships of 1-aryl-3-adamantanecarboxylic acids and will undoubtedly contribute to the rational design of the next generation of adamantane-based neuroprotective agents. As our understanding of the intricate pharmacology of the NMDA receptor deepens, the exploration of diverse adamantane derivatives will continue to be a promising avenue in the quest for effective treatments for devastating neurological disorders.
References
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1-adamantanecarboxylic acid - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
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Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Korea Science. Available from: [Link]
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Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. PMC. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(p-Tolyl)-3-adamantanecarboxylic acid
For researchers at the forefront of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of these new compounds. This guide provides a detailed protocol for the proper disposal of 1-(p-Tolyl)-3-adamantanecarboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as hazardous, is essential for the safety of laboratory personnel and the protection of the environment.[1][2]
The procedural recommendations outlined below are based on the known hazards of its primary structural components: the adamantane cage and the carboxylic acid functional group.
Part 1: Hazard Assessment and Characterization
A thorough understanding of the potential hazards is the foundation of safe disposal. Since no specific toxicological data for 1-(p-Tolyl)-3-adamantanecarboxylic acid is available, we must infer its properties from related, well-characterized molecules.
-
Adamantane Moiety : The adamantane structure itself is not classified as a hazardous substance for human health. However, some adamantane derivatives are recognized as potentially harmful to aquatic life with long-lasting effects.[1] Therefore, it is crucial to prevent this compound from entering sewer systems or waterways.[3]
-
Carboxylic Acid Moiety : Carboxylic acids as a class can be irritants. Adamantane-1-carboxylic acid, a closely related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6] It is reasonable to assume that 1-(p-Tolyl)-3-adamantanecarboxylic acid exhibits similar properties.
Based on this analysis, 1-(p-Tolyl)-3-adamantanecarboxylic acid should be handled as a hazardous chemical waste with the potential for skin and eye irritation, respiratory irritation, and environmental harm.[1]
Inferred Hazard Summary:
| Hazard Classification | Description | Source of Inference |
| Skin Irritant | Causes skin irritation upon contact. | Adamantane-1-carboxylic acid SDS[4][5][7] |
| Eye Irritant | Causes serious eye irritation. | Adamantane-1-carboxylic acid SDS[4][5][7] |
| Respiratory Irritant | May cause respiratory tract irritation if inhaled as dust or aerosol. | Adamantane-1-carboxylic acid SDS[4] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life. | Adamantane SDS[1] |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of any novel research chemical is to manage all waste—including the pure compound, solutions, and contaminated labware—as hazardous waste.[2] Never dispose of 1-(p-Tolyl)-3-adamantanecarboxylic acid down the drain or in regular trash.[1]
Before handling the chemical waste, it is mandatory to wear appropriate PPE to minimize exposure risks.[8]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][9]
-
Eye Protection : Safety goggles or a face shield must be worn to protect against splashes or dust.[1][4]
-
Body Protection : A laboratory coat must be worn to protect the skin and clothing.[1]
Proper segregation is critical to prevent dangerous chemical reactions.[10]
-
Designated Waste Container : Collect all waste containing 1-(p-Tolyl)-3-adamantanecarboxylic acid in a dedicated, compatible container. High-density polyethylene (HDPE) or glass containers are suitable choices.[8][11] The container must be in good condition, with a secure, leak-proof lid.[10][12]
-
Incompatible Materials : Do not mix this waste with other waste streams, especially strong bases, oxidizing agents, or reactive metals, to avoid exothermic or violent reactions.[8]
-
Solid vs. Liquid Waste : Collect solid waste (e.g., powder, contaminated weigh boats) and liquid waste (e.g., solutions) in separate, appropriately designated containers.
-
Contaminated Labware : Any disposable items such as gloves, pipette tips, and paper towels that have come into contact with the compound should be considered chemically contaminated items and placed in a sealed bag or container labeled as such.[10][13]
Accurate and clear labeling is a regulatory requirement and essential for safety.[14]
-
The container must be clearly and legibly labeled with the words "Hazardous Waste" .[14][15]
-
The label must include the full chemical name: "1-(p-Tolyl)-3-adamantanecarboxylic acid" . Do not use abbreviations or chemical formulas.[14]
-
Indicate the major hazard characteristics, such as "Irritant" and "Environmental Hazard".[10]
Waste must be stored safely in a designated area pending pickup by a licensed disposal company.
-
Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA, which is a location within the laboratory near the point of waste generation and under the control of laboratory personnel.[14][15]
-
Storage Conditions : The storage area should be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[4]
-
Secondary Containment : It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[16]
-
Container Closure : Containers must be kept closed at all times except when adding waste. Do not leave a funnel in the container opening.[14]
The recommended and required method for the final disposal of this type of chemical waste is through a licensed hazardous waste disposal company.[1]
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[1] They have established procedures and contracts with certified waste management vendors.
-
Waste Pickup Form : Complete any necessary chemical waste pickup forms as required by your institution, providing accurate information about the waste composition.[14]
-
Recommended Disposal Method : The most common disposal method for this type of organic solid is incineration by a licensed facility equipped with appropriate emission controls.[4]
Part 3: Workflow and Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-(p-Tolyl)-3-adamantanecarboxylic acid.
Caption: Disposal workflow for 1-(p-Tolyl)-3-adamantanecarboxylic acid.
By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of 1-(p-Tolyl)-3-adamantanecarboxylic acid, upholding the highest standards of laboratory safety.
References
- Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals. (n.d.). Benchchem.
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- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
- Navigating the Uncharted: Proper Disposal of N-2-adamantyl-3-phenylpropanamide. (n.d.). Benchchem.
- Adamantane-1-carboxylic acid Safety Data Sheet. (2016, December 6). Synquest Labs.
- Safety Data Sheet: Adamantane. (n.d.). Chemos GmbH & Co. KG.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
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- Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell University Environmental Health and Safety.
- Chemical Safety Data Sheet MSDS / SDS - 1-Adamantanecarboxylic acid. (2026, January 17). ChemicalBook.
- 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235. (n.d.). PubChem.
- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
